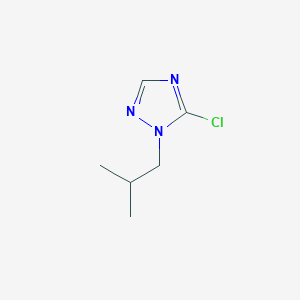

5-Chloro-1-isobutyl-1H-1,2,4-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-chloro-1-(2-methylpropyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-5(2)3-10-6(7)8-4-9-10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHXMPHLHFVQDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of 5-Chloro-1-isobutyl-1H-1,2,4-triazole

An In-Depth Technical Guide to 5-Chloro-1-isobutyl-1H-1,2,4-triazole

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Chemical Structure of this compound

Executive Summary

This guide provides a comprehensive technical overview of this compound, a substituted heterocyclic compound of interest in medicinal and synthetic chemistry. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to participate in hydrogen bonding.[1][2] This document delves into the molecule's structural features, including isomerism and tautomerism, outlines a logical synthetic pathway, provides detailed protocols for its characterization using modern spectroscopic techniques, discusses its chemical reactivity, and covers essential safety and handling protocols. The strategic placement of the isobutyl group to modulate lipophilicity and the chloro substituent as a reactive handle for further functionalization makes this compound a versatile building block for creating more complex molecules with potential therapeutic applications.[1]

Core Molecular Structure and Properties

This compound (CAS No. 2279124-26-2) is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms.[3][4] Its structure is defined by an isobutyl group attached to the N1 nitrogen, a chlorine atom at the C5 position, and a hydrogen atom at the C3 position.

Nomenclature and Isomerism

The systematic IUPAC name specifies the substituents and their locations on the 1H-1,2,4-triazole ring. The "1H" designation is crucial as it defines the position of the single hydrogen atom on a nitrogen, distinguishing it from other tautomeric forms.[1] The numbering of the 1,2,4-triazole ring begins at the nitrogen with the substituent (the isobutyl group in this case) and proceeds towards the next heteroatom.

The 1,2,4-triazole system can exist as two structural isomers: 1,2,4-triazole and 1,2,3-triazole. This guide focuses exclusively on the 1,2,4-isomer.[4]

Tautomerism

A key feature of the 1,2,4-triazole ring is prototropic tautomerism, where the N-H proton can migrate between different nitrogen atoms.[1] For a disubstituted 1,2,4-triazole, three tautomers are possible: 1H, 2H, and 4H. While the parent compound exists as a mixture of 1H and 4H tautomers, with the 1H form being more stable, the substitution of the isobutyl group at the N1 position locks the molecule into the 1H tautomeric form.[1][2] The electronic properties of the chloro and isobutyl groups influence the overall stability and reactivity of this specific tautomer.[1]

Physicochemical Properties

Quantitative data for this specific molecule is not widely published; however, based on its structure and data from related compounds, the following properties can be predicted.

| Property | Predicted Value / Information | Rationale / Source |

| Molecular Formula | C₆H₁₀ClN₃ | Based on atomic count.[3] |

| Molecular Weight | 159.62 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | The polar triazole ring and alkyl chain suggest solubility in a range of organic solvents. |

| Storage | Store at 2-8°C for long-term stability. | Recommended for many halogenated heterocyclic compounds to prevent degradation.[3] |

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A logical and common strategy involves the construction of the substituted triazole ring from acyclic precursors.[1] The following workflow outlines a plausible synthetic pathway.

Conceptual Synthesis Workflow

The synthesis begins with the formation of an N-isobutyl-substituted hydrazide, which is then reacted with a source for the C5 carbon and the chloro-substituent. A common method for forming 1,2,4-triazoles is the Pellizzari reaction or related cyclization strategies.[4]

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound.

Step 1: Synthesis of 1-isobutyl-1H-1,2,4-triazol-5(4H)-one

-

Prepare isobutyric hydrazide.

-

In a well-ventilated fume hood, dissolve isobutyric hydrazide (1 eq.) in a suitable solvent such as pyridine.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a phosgene equivalent, such as triphosgene (0.4 eq.), portion-wise, ensuring the temperature does not exceed 10°C. Causality: This reaction forms the triazolone ring. Pyridine acts as a base to neutralize the HCl generated during the reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water. The product may precipitate. Filter the solid, wash with water, and dry under vacuum.

Step 2: Chlorination to form this compound

-

In a fume hood, place the dried 1-isobutyl-1H-1,2,4-triazol-5(4H)-one (1 eq.) in a round-bottom flask equipped with a reflux condenser.

-

Add phosphorus oxychloride (POCl₃) (3-5 eq.) as both the reagent and solvent.

-

Heat the mixture to reflux (approx. 105°C) for 4-6 hours. Causality: POCl₃ is a standard and effective chlorinating agent for converting hydroxyl groups on heterocyclic rings (or their keto tautomers) to chloro groups.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully and slowly pour the mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

-

Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate solution or aqueous NaOH) until the pH is ~7-8.

-

Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product using flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure and connectivity of the molecule.[5]

Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.[6]

-

Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.2 | Singlet (s) | 1H | CH -3 (Triazole ring) | The proton on the aromatic triazole ring is deshielded and typically appears in the downfield region.[5] No adjacent protons result in a singlet. |

| ~3.9 - 4.1 | Doublet (d) | 2H | N-CH₂ -CH | Protons on the methylene group adjacent to the triazole nitrogen and a methine group. |

| ~2.1 - 2.3 | Multiplet (m) | 1H | CH₂-CH -(CH₃)₂ | The methine proton of the isobutyl group, split by the adjacent CH₂ and two CH₃ groups. |

| ~0.9 - 1.0 | Doublet (d) | 6H | CH-(CH₃ )₂ | The two equivalent methyl groups of the isobutyl substituent, split by the single methine proton. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C 5-Cl | The carbon atom bonded to the electronegative chlorine and two nitrogen atoms is significantly deshielded.[5] |

| ~145 - 150 | C 3-H | The other carbon atom in the aromatic triazole ring. |

| ~55 - 60 | N-C H₂ | The methylene carbon of the isobutyl group attached to the ring nitrogen. |

| ~28 - 32 | C H-(CH₃)₂ | The methine carbon of the isobutyl group. |

| ~19 - 21 | -(C H₃)₂ | The equivalent methyl carbons of the isobutyl group. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

Protocol: MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze using an Electrospray Ionization (ESI) or Electron Ionization (EI) source. ESI is a soft ionization technique that will likely show the protonated molecular ion [M+H]⁺.

-

Interpretation: The primary peak of interest in an ESI-MS positive mode spectrum would be at m/z 160.6, corresponding to [C₆H₁₁ClN₃]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should be visible for the molecular ion peak (i.e., a peak at m/z 160.6 and a smaller peak at m/z 162.6).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[7]

Protocol: IR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Interpretation: Identify characteristic absorption bands.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3150 | C-H Stretch | Aromatic C-H on triazole ring[8] |

| ~2870 - 2960 | C-H Stretch | Aliphatic C-H in isobutyl group |

| ~1500 - 1550 | C=N / N=N Stretch | Triazole ring stretching vibrations[7][8] |

| ~1000 - 1250 | C-N Stretch | Stretching vibrations involving ring nitrogens and the isobutyl group |

| ~700 - 800 | C-Cl Stretch | Carbon-chlorine bond |

Chemical Reactivity and Applications

The chemical reactivity of this compound is dominated by the chloro substituent at the C5 position.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atom on the electron-deficient triazole ring is a good leaving group, making the C5 position susceptible to nucleophilic attack. This is the molecule's primary utility as a synthetic intermediate.[1] It can react with a wide variety of nucleophiles, including:

-

Amines: To form 5-amino-1,2,4-triazole derivatives.

-

Thiols: To generate 5-thioether-1,2,4-triazole derivatives.

-

Alkoxides/Phenoxides: To produce 5-alkoxy/aryloxy-1,2,4-triazole derivatives.

This reactivity allows for the rapid diversification of the 1,2,4-triazole scaffold, which is a core strategy in drug discovery programs to explore structure-activity relationships (SAR).[2]

Potential Applications

While specific applications for this exact molecule are not widely documented, its structure is emblematic of building blocks used in the synthesis of pharmacologically active agents. The 1,2,4-triazole core is present in numerous approved drugs, particularly antifungals (e.g., Fluconazole), antivirals, and anticancer agents.[9][10] This compound serves as a valuable starting material for creating libraries of novel compounds to be screened for a wide range of biological activities.[1][11]

Safety and Handling

Disclaimer: Always consult the material safety data sheet (SDS) for the specific compound before handling. The following information is based on general knowledge of related chlorinated heterocyclic compounds.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12][14] Avoid all personal contact.[12][16] Do not eat, drink, or smoke when handling.[12]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[12][14]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[12][13] Place spilled material in a sealed, labeled container for disposal.

-

Toxicity: Halogenated organic compounds can be irritants to the skin, eyes, and respiratory system.[12] The GHS classification for the parent compound, 5-Chloro-1H-1,2,4-triazole, includes warnings for being harmful if swallowed and causing skin, eye, and respiratory irritation.[17][18]

Conclusion

This compound is a structurally well-defined heterocyclic molecule with significant potential as a synthetic building block. Its key features—a stable 1,2,4-triazole core, a lipophilic isobutyl group, and a reactive chloro handle—make it an attractive intermediate for the synthesis of diverse compound libraries. A thorough understanding of its synthesis, spectroscopic properties, and chemical reactivity is essential for its effective utilization in research and development, particularly within the field of medicinal chemistry. The protocols and data presented in this guide provide a solid foundation for scientists working with this and structurally related compounds.

References

- Apollo Scientific. (2023, July 7). Safety Data Sheet for 3-Chloro-1H-1,2,4-triazole.

- Benchchem. (n.d.). 3-Chloro-5-isobutyl-1H-1,2,4-triazole.

-

Hassan, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Molecules, 27(8), 2514. Available at: [Link]

-

Kumar, A., et al. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. World Journal of Biology Pharmacy and Health Sciences, 14(3), 093-102. Available at: [Link]

-

Kaur, R., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 209, 112893. Available at: [Link]

- Life Chemicals. (2023, March 20). 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds.

-

Pitucha, M., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033. Available at: [Link]

- Amadis Chemical. (n.d.). This compound.

-

Shaker, Y. M., & El-Tohamy, S. A. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Egyptian Journal of Chemistry, 65(2), 1-6. Available at: [Link]

- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet for 3-Amino-1,2,4-triazole.

-

The Royal Society of Chemistry. (2014). Supplementary Information: 1H and 13C NMR Data for triazole 1. Available at: [Link]

- Benchchem. (n.d.). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

- Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives.

- Chem-Impex International. (n.d.). Safety Data Sheet for 3-Nitro-1H-1,2,4-triazole.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Tokyo Chemical Industry Co., Ltd. (2023, March 4). Safety Data Sheet for 4-Amino-1,2,4-triazole.

- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.

- Al-Juboori, A. M. H. (2018). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 1-10.

-

Wikipedia. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

- PubChem. (n.d.). 5-Chloro-1H-1,2,3-triazole.

- Echemi. (n.d.). 5-Chloro-1H-1,2,4-triazole.

- Reddit. (2016, December 13).

- Sigma-Aldrich. (n.d.). 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID.

-

Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-910. Available at: [Link]

- Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity.

- Journals of the University of Babylon. (n.d.). Synthesis and Characterization of New 1,2,4- Triazole Derivatives Form 2-Naphthol.

- SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts.

-

de Oliveira, R. B., et al. (2018). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. Molecules, 23(1), 147. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 5-Chloro-1,3-dimethyl-1H-1,2,4-triazole.

-

NIST. (n.d.). 1H-1,2,4-Triazole. NIST WebBook. Retrieved from [Link]

- Wang, W., et al. (2025). The synthesis of 1,4,5‐trisubstituted 5‐chloro‐1,2,3‐triazoles.

- ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole.

- MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives.

- ResearchGate. (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives.

-

Mioc, M., et al. (2017). Base-Catalyzed Synthesis. In Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available at: [Link]

Sources

- 1. 3-Chloro-5-isobutyl-1H-1,2,4-triazole [benchchem.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound,2279124-26-2-Amadis Chemical [amadischem.com]

- 4. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. echemi.com [echemi.com]

- 18. 5-CHLORO-1H-1,2,4-TRIAZOLE-3-CARBOXYLIC ACID | 21733-03-9 [sigmaaldrich.com]

Next-Generation 1,2,4-Triazole Scaffolds: Synthetic Innovations and Therapeutic Frontiers

[1]

Executive Summary

The 1,2,4-triazole nucleus has transcended its traditional role as a mere antifungal pharmacophore to become a cornerstone in modern drug discovery.[1] This technical guide analyzes the structural versatility of 1,2,4-triazole scaffolds, detailing the shift from classical condensation chemistry to transition-metal-catalyzed C-H activation and electrochemical synthesis. We explore emerging therapeutic applications—specifically ferroptosis induction and dual-kinase inhibition—and provide a validated experimental protocol for accessing highly substituted scaffolds. This document serves as a blueprint for medicinal chemists seeking to exploit the unique bioisosteric and physicochemical properties of this five-membered nitrogen heterocycle.

The Pharmacophore Advantage: Structural & Physicochemical Logic

The 1,2,4-triazole ring is not just a linker; it is a "privileged structure" due to its ability to modulate potency, solubility, and metabolic stability simultaneously.

Bioisosterism and Binding Kinetics

-

Amide Bioisostere: The 1,2,4-triazole ring mimics the peptide bond (

) in geometry and electron distribution but lacks the hydrolytically unstable carbonyl group. This allows it to maintain critical hydrogen bonding interactions with biological targets while resisting peptidase degradation. -

Dipole Moment & Solubility: The ring possesses a high dipole moment (~5 D), which significantly enhances the aqueous solubility of lipophilic drug candidates without necessitating ionizable groups that might hinder membrane permeability.

-

Metabolic Stability: Unlike imidazole (susceptible to CYP450 oxidation) or pyrazole, the 1,2,4-triazole ring is remarkably resistant to oxidative metabolism, prolonging the half-life (

) of the parent drug.

Interaction Map

The following diagram illustrates the pharmacophoric features of the 1,2,4-triazole ring, highlighting its dual H-bond donor/acceptor capabilities.

Figure 1: Pharmacophoric map of 1H-1,2,4-triazole showing H-bond donor/acceptor sites and substitution vectors.

Synthetic Evolution: From Condensation to C-H Activation

Traditional methods like the Pellizzari or Einhorn-Brunner reactions often require harsh conditions and lack regioselectivity. Modern drug discovery demands milder, modular approaches.

Comparative Synthetic Strategies

| Method | Reaction Type | Key Reagents | Advantages | Limitations |

| Classical Pellizzari | Condensation | Hydrazide + Amide | Simple starting materials | High temp (>140°C), low regioselectivity |

| Einhorn-Brunner | Condensation | Hydrazine + Diacylamine | Access to 3,5-disubstituted | Acidic conditions, limited scope |

| Tf | Cyclodehydration | Mild (0°C to RT) , High Regiocontrol | Sensitivity to moisture | |

| Electrochemical | Oxidative C-H | Hydrazine + Aldehyde + Current | Green, oxidant-free | Requires electrochemical setup |

| Cu-Catalyzed | Oxidative Coupling | Amidine + Nitrile | Broad scope, aerobic | Metal scavenging required |

Spotlight: Triflic Anhydride (Tf O) Mediated Synthesis

A breakthrough method involves the activation of secondary amides with trifluoromethanesulfonic anhydride (Tf

Figure 2: Mechanism of Tf2O-mediated one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles.

Therapeutic Frontiers & Case Studies

While antifungals (e.g., Fluconazole) remain the historic benchmark, recent literature (2024-2025) highlights novel applications in oncology and neuropharmacology.

Ferroptosis Inhibition (The NY-26 Series)

Recent studies have identified 1,2,4-triazole derivatives as potent inhibitors of ferroptosis , an iron-dependent form of cell death implicated in neurodegenerative diseases and acute kidney injury.

-

Mechanism: The triazole core acts as a radical-trapping antioxidant (RTA), mitigating lipid peroxidation.

-

Key Compound: NY-26 (

). The triazole scaffold serves as a linker that positions lipophilic tails to insert into cell membranes, protecting phospholipids from oxidation.

Dual Kinase Inhibition (EGFR/VEGFR)

Novel 1,2,4-triazole-indole hybrids have shown dual inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

-

SAR Insight: Substitution at the N4 position with a semi-rigid aromatic moiety (e.g., indole or trimethoxyphenyl) enhances binding affinity to the ATP-binding pocket of the kinase, while the triazole nitrogen atoms form critical water-mediated H-bonds with the hinge region residues (e.g., Cys775 in EGFR).

Detailed Experimental Protocol

Protocol: One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via Amide Activation Based on the methodology adapted from Bechara et al. (Org.[2] Lett. 2015) and recent optimizations.

Reagents & Equipment

-

Reagents: Secondary Amide (1.0 equiv), Trifluoromethanesulfonic anhydride (Tf

O, 1.1 equiv), 2-Fluoropyridine (1.2 equiv), Hydrazide (1.2 equiv), Dichloromethane (DCM, anhydrous). -

Equipment: Microwave reactor (optional) or standard reflux setup, Schlenk line for inert atmosphere.

Step-by-Step Procedure

-

Activation Phase:

-

Flame-dry a round-bottom flask and purge with Argon.

-

Add the secondary amide (1.0 mmol) and 2-fluoropyridine (1.2 mmol) in anhydrous DCM (5 mL).

-

Cool the solution to 0°C in an ice bath.

-

Dropwise add Tf

O (1.1 mmol) over 5 minutes. Caution: Exothermic. -

Stir at 0°C for 20 minutes. The solution typically turns yellow/orange, indicating imidoyl triflate formation.

-

-

Coupling Phase:

-

Add the hydrazide (1.2 mmol) in one portion to the reaction mixture at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

-

-

Cyclization Phase:

-

Method A (Microwave): Transfer to a microwave vial and heat at 100°C for 10-15 minutes.

-

Method B (Thermal): Reflux the DCM solution (or exchange solvent to Toluene if higher temp needed) for 4-6 hours.

-

-

Work-up & Purification:

-

Quench with saturated aqueous NaHCO

. -

Extract with DCM (

). -

Wash combined organics with brine, dry over Na

SO -

Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Quality Control (Self-Validation)

-

TLC Monitoring: The intermediate imidoyl triflate is unstable; monitor the disappearance of the starting amide.

-

NMR Signature: Look for the disappearance of the amide -NH proton and the distinct shift of the C3/C5 substituents in

C NMR (Triazole carbons typically appear around 150-160 ppm).

Future Directions: PROTACs and Covalent Inhibitors

The 1,2,4-triazole scaffold is evolving into a functional connector for PROTACs (Proteolysis Targeting Chimeras). Its rigidity and defined exit vectors (N1, C3, C5) allow for precise orientation of the E3 ligase ligand relative to the protein of interest. Furthermore, "warhead" functionalization at the C3 position (e.g., acrylamides) is enabling the design of targeted covalent inhibitors that irreversibly bind to cysteine residues in oncogenic kinases.

References

-

Bechara, W. S., Khazhieva, I. S., Rodriguez, E., & Charette, A. B. (2015).[2] One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides.[2][3] Organic Letters, 17(5), 1184–1187.[2] Link

-

Zhang, J., et al. (2025).[4][5] Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 284, 117192.[5] Link

-

Abulkhair, H. S. (2025).[6][7] A bottomless well: 1,2,4-Triazoles continue to inspire scientific researchers to develop more and more anticancer molecules.[6] Bioorganic & Medicinal Chemistry, 130, 118389.[6] Link

-

Mathew, B., et al. (2023).[7] Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.[8] RSC Medicinal Chemistry, 15, 293-308.[8] Link

-

Shelke, G. M., et al. (2015).[4] A Simple, Efficient, and Mild Method for the Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide.[4][9] Synlett, 26, 404-407.[4] Link

Sources

- 1. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 5. Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A bottomless well: 1,2,4-Triazoles continue to inspire scientific researchers to develop more and more anticancer molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. isres.org [isres.org]

The Chloro-Triazole Scaffold: A Pharmacophore-Driven Guide to Drug Discovery

Abstract

The triazole nucleus, a five-membered heterocyclic motif containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its unique electronic and structural properties, including the capacity for hydrogen bonding, dipole interactions, and metabolic stability, have rendered it a "privileged scaffold" in the design of numerous therapeutic agents.[1][2] The strategic incorporation of a chlorine atom onto this scaffold further modulates its physicochemical properties, often enhancing binding affinity, metabolic resistance, and overall biological activity. This technical guide provides an in-depth exploration of the pharmacophore properties of chloro-triazole derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, structure-activity relationships (SAR), and the computational workflows used to elucidate the therapeutic potential of this versatile chemical class.

The Chloro-Triazole Core: A Pharmacophore with Diverse Therapeutic Reach

The chloro-triazole moiety is a recurring feature in a multitude of clinically significant drugs and investigational compounds. Its therapeutic versatility spans a wide range of applications, including:

-

Antifungal Agents: Triazoles, such as fluconazole and itraconazole, are mainstays in the treatment of fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4] The presence of a chloro-substituent can enhance the potency and spectrum of these antifungal agents.

-

Anticancer Agents: Chloro-triazole derivatives have emerged as promising anticancer agents, acting through diverse mechanisms. These include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases (e.g., VEGFR-2, p38α MAPK) and topoisomerases.[1][5] Some derivatives also induce apoptosis (programmed cell death) and modulate autophagic pathways in cancer cells.[1]

-

Antibacterial and Antiviral Agents: The chloro-triazole scaffold has also been incorporated into compounds with demonstrated antibacterial and antiviral activities, highlighting its broad therapeutic potential.[2]

The success of the chloro-triazole pharmacophore can be attributed to the synergistic interplay between the triazole ring and the chloro-substituent. The triazole ring provides a rigid framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. The chlorine atom, with its electron-withdrawing nature and lipophilicity, can enhance membrane permeability, improve metabolic stability, and participate in crucial halogen bonding interactions within the target's active site.

Synthesis of Chloro-Triazole Derivatives: A Step-by-Step Protocol

The synthesis of chloro-triazole derivatives can be achieved through various synthetic routes. The following protocol provides a representative example of a multi-step synthesis of a 1,2,4-triazole derivative bearing a chlorophenyl group.

Experimental Protocol: Synthesis of 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione[6]

This protocol outlines a common strategy for synthesizing more complex chloro-triazole derivatives, involving the initial formation of a chloro-substituted triazole core followed by further functionalization.

Step 1: Synthesis of 2-[3-(4-chlorophenyl)- 5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetohydrazide

-

This intermediate is the starting point for the subsequent cyclization reaction. Its synthesis typically involves the reaction of a corresponding ester with hydrazine hydrate.

Step 2: Synthesis of 2-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetyl}-4-alkyl/aryl-thiosemicarbazides

-

To a solution of 2-[3-(4-chlorophenyl)- 5-(4-methoxybenzyl)-4H-1,2,4-triazole-4-yl]acetohydrazide in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired isothiocyanate.

-

Reflux the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to yield the thiosemicarbazide derivative.

Step 3: Alkaline Cyclization to Form the 1,2,4-triazole-3-thione Ring

-

Dissolve the thiosemicarbazide derivative from Step 2 in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Reflux the mixture for several hours, again monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl) to a neutral or slightly acidic pH.

-

The desired 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione will precipitate out of solution.

-

Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the purified compound.

Characterization: The structure of the final compound and all intermediates should be confirmed using standard analytical techniques, including:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Elemental Analysis: To confirm the elemental composition.

Biological Evaluation: Quantifying Therapeutic Potential

Once synthesized, the biological activity of chloro-triazole derivatives must be rigorously evaluated. The following are standard in vitro assays for assessing their antifungal and anticancer properties.

Antifungal Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[6][7][8][9] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the chloro-triazole derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a standardized liquid culture medium (e.g., RPMI-1640).[8]

-

-

Inoculum Preparation:

-

Culture the fungal strain(s) of interest on an appropriate agar medium.

-

Prepare a standardized inoculum suspension of the fungus in sterile saline or broth, adjusting the concentration to a specific cell density (e.g., 1 x 10³ to 5 x 10³ CFU/mL).[10]

-

-

Inoculation and Incubation:

-

Add a standardized volume of the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include appropriate controls: a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours), depending on the fungal species.[11]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for fungal growth.

-

The MIC is the lowest drug concentration at which there is a significant inhibition of growth (typically ≥80%) compared to the growth control.[12]

-

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][13][14][15]

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of the chloro-triazole derivatives in the cell culture medium.

-

Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds.

-

Include a vehicle control (cells treated with the solvent used to dissolve the compounds, typically DMSO) and a blank control (medium without cells).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

-

-

MTT Addition and Formazan Solubilization:

-

Add a solution of MTT to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[13][14]

-

After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[15]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

-

Unraveling the Mechanism of Action: From Enzyme Inhibition to Signaling Pathways

Understanding the molecular mechanism of action is paramount in drug development. Chloro-triazole derivatives exert their therapeutic effects by interacting with specific biological targets and modulating key cellular pathways.

Antifungal Mechanism: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most azole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3][4] This enzyme is a critical catalyst in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

The inhibition of CYP51 by chloro-triazole derivatives leads to a cascade of events:

-

Binding to the Heme Iron: The N4 nitrogen atom of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[16]

-

Depletion of Ergosterol: The inhibition of CYP51 leads to a depletion of ergosterol in the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol biosynthesis pathway results in the accumulation of toxic 14α-methylated sterol precursors.[3]

-

Disruption of Membrane Integrity and Function: The altered sterol composition disrupts the integrity and fluidity of the fungal cell membrane, leading to increased permeability and the leakage of essential cellular components.

-

Inhibition of Fungal Growth: The compromised cell membrane ultimately leads to the inhibition of fungal growth and, in some cases, cell death.

Caption: Antifungal mechanism of chloro-triazoles via CYP51 inhibition.

Anticancer Mechanism: A Multi-Targeted Approach

The anticancer activity of chloro-triazole derivatives is often more complex and can involve the modulation of multiple signaling pathways.[1] A common mechanism is the inhibition of various protein kinases that are crucial for cancer cell growth, proliferation, and survival.

Caption: Anticancer mechanism of chloro-triazoles via kinase inhibition.

For example, certain 1,4-naphthoquinone derivatives linked to a 1,2,3-triazole have been shown to inhibit cyclin-dependent kinase 2 (CDK2), FLT4 (VEGFR3), and PDGFRA kinases.[17] Inhibition of these kinases can lead to cell cycle arrest and the induction of apoptosis.[17]

Computational Modeling: Rationalizing and Predicting Activity

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for understanding the key structural features required for the biological activity of chloro-triazole derivatives.[18][19]

Pharmacophore Modeling Workflow

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target.

Caption: A typical workflow for ligand-based pharmacophore modeling.

A Step-by-Step Guide using Discovery Studio: [2][20][21][22][23]

-

Training Set Preparation: A set of structurally diverse chloro-triazole derivatives with known biological activities (e.g., IC50 or MIC values) is selected as the training set.

-

Conformational Analysis: Generate a representative set of low-energy conformations for each molecule in the training set.

-

Pharmacophore Feature Identification: Identify key chemical features, such as hydrogen bond acceptors and donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

-

Hypothesis Generation: The software aligns the molecules and identifies common pharmacophore features, generating a set of pharmacophore hypotheses.

-

Hypothesis Scoring and Validation: The generated hypotheses are scored and ranked based on how well they map to the active compounds in the training set. The best hypothesis is then validated using a test set of known active and inactive compounds.

-

Database Screening: The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for the desired biological activity.

3D-QSAR Modeling

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies provide a quantitative correlation between the biological activity of a series of compounds and their 3D molecular properties.[24]

Workflow using SYBYL: [25][26][27]

-

Molecular Modeling and Alignment: The 3D structures of the chloro-triazole derivatives are built and optimized. They are then aligned based on a common substructure.

-

Calculation of Molecular Fields: The aligned molecules are placed in a 3D grid, and steric and electrostatic fields are calculated at each grid point.

-

Partial Least Squares (PLS) Analysis: PLS analysis is used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

-

Model Validation: The predictive power of the 3D-QSAR model is validated using both internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in the model generation).

-

Contour Map Analysis: The results of the 3D-QSAR analysis are visualized as contour maps, which highlight the regions in space where specific properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for biological activity. This information provides valuable insights for the rational design of more potent analogs.

Structure-Activity Relationship (SAR) and Quantitative Data

The following tables summarize the in vitro antifungal and anticancer activities of representative chloro-triazole derivatives, providing valuable insights into their structure-activity relationships.

Table 1: Antifungal Activity of Chloro-Triazole Derivatives

| Compound ID | R-Group | Target Fungus | MIC (µg/mL) | Reference |

| 4c | -C(CH₃)₂OH | Candida spp. | 64-256 | [28][29] |

| Fluconazole | (Reference) | Candida spp. | 0.5-64 | [28][29] |

| 7g | Varies | C. albicans | 0.009 nmol/mL | [12] |

| 8j | Varies | C. albicans | 0.007 nmol/mL | [12] |

Note: The activity of compounds 7g and 8j are presented in nmol/mL as reported in the source.

Table 2: Anticancer Activity of Chloro-Triazole Derivatives

| Compound ID | R-Group / Structure | Cancer Cell Line | IC50 (µM) | Reference |

| 17 | 1,2,3-triazole linked to 1,2,4-triazole | MCF-7 (Breast) | 0.31 | [30] |

| 22 | 1,2,3-triazole linked to 1,2,4-triazole | Caco-2 (Colon) | 4.98 | [30] |

| 25 | 1,2,3-triazole linked to 1,2,4-triazole | MCF-7 (Breast) | 4.46 | [30] |

| 26 (EAD1) | 1,2,3-triazole-quinoline | HCC827 (Lung) | 7.6 | [31] |

| 10b | 1,2,4-triazole derivative | MCF-7 (Breast) | Not specified | [18] |

| Doxorubicin | (Reference) | MCF-7 (Breast) | Varies | [30] |

Conclusion and Future Perspectives

The chloro-triazole scaffold continues to be a highly valuable pharmacophore in the quest for novel therapeutic agents. Its inherent physicochemical properties, coupled with the ability to modulate biological activity through the strategic placement of a chloro-substituent, make it a versatile platform for drug design. The integration of traditional synthetic chemistry with modern computational techniques provides a powerful paradigm for the rational design and optimization of chloro-triazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular basis of disease deepens, the chloro-triazole scaffold is poised to remain at the forefront of medicinal chemistry, offering the potential for the development of next-generation therapies for a wide range of human ailments.

References

- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. Benchchem.

- Strushkevich, N., Usanov, S. A., & Park, H. W. (2010). Structural basis of human CYP51 inhibition by antifungal azoles. Journal of molecular biology, 397(4), 1067–1078.

- Sable, C., & Raut, P. (2025). The Impact of Genetic Polymorphisms on the Clinical Efficacy of Azole Antifungals. MDPI.

- MTT Assay Protocol for Cell Viability and Prolifer

- Zhang, J., Liu, J., & Li, S. (2019). The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology, 10, 647.

- Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. (2024, April 2).

- MTT assay protocol. Abcam.

- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.

- Antifungal Azole Metabolites: Significance in Pharmaceutical and Biomedical Analysis. SciSpace.

- Tabti, R., et al. (2023). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking. Arabian Journal of Chemistry, 16(9), 105085.

- Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024, May 6).

- de Oliveira, C. B., et al. (2012). Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. Molecules, 17(5), 5882-5890.

- Lamb, D. C., et al. (1997). Differential inhibition of Candida albicans CYP51 with azole antifungal stereoisomers. Biochemical Society Transactions, 25(2), 299S.

- Al-Ghorbani, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19380.

- Minimum inhibitory concentration (MIC 90 ) of triazoles (in mg mL À1 ) against different human pathogenic fungi.

- Integrated 3D-QSAR, molecular docking, and molecular dynamics simulation studies on 1,2,3-triazole based derivative. Semantic Scholar. (2021, February 10).

- IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay.

- Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains. (2012, May 16).

- Synthesis of 1,2,4-triazole deriv

- Al-Haiza, M. A., et al. (2024). Design, Synthesis, Molecular Modeling, Anticancer Studies, and Density Functional Theory Calculations of 4-(1,2,4-Triazol-3-ylsulfanylmethyl)

- Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. Semantic Scholar. (2013, April 14).

- Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition.

- A Practical Guide to Antifungal Susceptibility Testing. PMC.

- 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PMC.

- "mechanism of action of 1,2,4-triazole-based compounds". Benchchem.

- Pharmacophore Construction Using Discovery Studio. CD ComputaBio.

- Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. PMC. (2018, February 14).

- Pharmacophore modeling using Discovery Studio. CUTM Courseware.

- Al-Warhi, T., et al. (2025). Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity. PMC.

- Wang, S., et al. (2014). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Drug design, development and therapy, 8, 487–500.

- 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Rel

- Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer A.

- Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology. (2007, November 15).

- New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. PMC. (2025, July 8).

- STEPWISE SYNTHESIS AND CHARACTERIZATION OF NEWLY SYNTHESIZED 1,2,4-TRIAZOLE DERIV

- Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents. Frontiers. (2022, December 5).

- 3D-QSAR Modeling and Molecular Docking Studies of novel triazoles-quinine derivatives as antimalarial agents.

- Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. YouTube. (2022, August 4).

- Minimum inhibitory concentration (MIC 50 ; µg/mL) values of compounds on eight strains of Candida (3a-3l).

- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activ

-

Synthesis and evaluation of 4-amino-5-phenyl-4H-[11][13][16]-triazole-3-thiol derivatives as antimicrobial agents. Academia.edu.

- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv

- Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal.

- Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical P

- Pharmacophore modeling: advances and pitfalls. PMC.

- (PDF) Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity.

- Review on Discovery Studio: An important Tool for Molecular Docking. Asian Journal of Research in Chemistry.

- A review on methods of synthesis of 1,2,4-triazole deriv

- synthesis of 1,2,4 triazole compounds. ISRES.

- Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. Nanotechnology Perceptions.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Frontiers | Coumarin-1,2,3-triazole hybrids as leading-edge anticancer agents [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. researchhub.com [researchhub.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 16. Structural basis of human CYP51 inhibition by antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, synthesis and pharmacological evaluation of 1,4-naphthoquinone- 1,2,3-triazole hybrids as new anticancer agents with multi-kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]

- 21. Pharmacophore modeling: advances and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ajrconline.org [ajrconline.org]

- 23. nano-ntp.com [nano-ntp.com]

- 24. 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry [arabjchem.org]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. jmaterenvironsci.com [jmaterenvironsci.com]

- 28. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. pubs.acs.org [pubs.acs.org]

- 31. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective Synthesis of 5-Chloro-1-isobutyl-1H-1,2,4-triazole

This Application Note details the regioselective synthesis of 5-Chloro-1-isobutyl-1H-1,2,4-triazole starting from hydrazine. The protocol utilizes a robust "Triazolone Route" , prioritizing regiochemical fidelity (N1-alkylation) and high purity over shorter, less selective pathways.

Executive Summary

The synthesis of 1,5-disubstituted-1,2,4-triazoles presents a classic regioselectivity challenge. Direct alkylation of the 1,2,4-triazole ring typically yields a mixture of N1, N2, and N4 isomers, requiring tedious chromatographic separation.

To circumvent this, this protocol employs a de novo ring construction strategy . We initiate the sequence by alkylating hydrazine to define the N1 position immediately. Subsequent formation of the 1-isobutyl-1,2,4-triazol-5(4H)-one intermediate provides a specific handle (the C5-carbonyl) for chlorination. This "Triazolone Route" ensures the chlorine atom is installed exclusively at the C5 position, relative to the N1-isobutyl group.

Key Reaction Pathway[1]

-

N-Alkylation: Hydrazine

Isobutylhydrazine. -

Semicarbazide Formation: Isobutylhydrazine + Urea

1-Isobutylsemicarbazide. -

Cyclocondensation: 1-Isobutylsemicarbazide + Formic Acid

1-Isobutyl-1,2,4-triazol-5-one. -

Deoxychlorination: Triazolone + POCl

Reaction Scheme & Logic (Graphviz)

The following diagram illustrates the stepwise transformation and the logic behind the regiocontrol.

Figure 1: Stepwise synthetic pathway ensuring N1-regioselectivity and C5-chlorination.

Detailed Experimental Protocol

Step 1: Synthesis of Isobutylhydrazine

Objective: Mono-alkylation of hydrazine.

Critical Control: Use a large excess of hydrazine to prevent dialkylation (

-

Setup: Equip a 1L 3-neck round-bottom flask (RBF) with a reflux condenser, addition funnel, and magnetic stir bar.

-

Reagents:

-

Hydrazine hydrate (80% or 100%): 5.0 equivalents (Excess is vital).

-

Isobutyl bromide: 1.0 equivalent.

-

Ethanol (Solvent): 5 volumes.

-

-

Procedure:

-

Charge the flask with Hydrazine hydrate and Ethanol. Heat to mild reflux (

C). -

Add Isobutyl bromide dropwise over 60 minutes. Note: Slow addition minimizes dialkylation.

-

Workup: Cool to room temperature. Remove Ethanol and excess Hydrazine via rotary evaporation (use a high-efficiency trap for hydrazine).

-

Purification: Distill the residue under reduced pressure. Isobutylhydrazine typically distills as a clear oil.

-

Yield Target: 65-75%.

-

Step 2: Formation of 1-Isobutylsemicarbazide

Objective: Installation of the urea moiety to provide the N-C=O fragment required for the triazolone ring.

-

Reagents:

-

Isobutylhydrazine (from Step 1): 1.0 eq.

-

Urea: 1.2 eq.[3]

-

Water/HCl (catalytic): Small amount of dilute HCl can catalyze the transamidation, though thermal fusion is often sufficient.

-

-

Procedure:

-

Mix Isobutylhydrazine and Urea in a flask.

-

Method A (Melt): Heat the neat mixture to

C. Ammonia gas will evolve (use a scrubber). Continue heating for 3 hours until evolution ceases. -

Method B (Solution): Reflux in water with catalytic HCl for 6 hours.

-

Workup: Cool the mixture. The semicarbazide often solidifies. Recrystallize from Ethanol/Water.

-

Yield Target: 80-90%.

-

Step 3: Cyclization to 1-Isobutyl-1,2,4-triazol-5(4H)-one

Objective: Ring closure using Formic acid to provide the C3 carbon.

-

Reagents:

-

1-Isobutylsemicarbazide: 1.0 eq.

-

Formic Acid (98%): 5-10 volumes (acts as solvent and reagent).

-

-

Procedure:

-

Dissolve the semicarbazide in Formic Acid.[1]

-

Reflux (

C) for 6-12 hours. Monitor by TLC (the semicarbazide spot should disappear). -

Workup: Evaporate excess Formic Acid under reduced pressure.

-

Neutralization: Treat the residue with saturated NaHCO

solution to neutralize residual acid. -

Isolation: Extract with Ethyl Acetate (

). Dry organics over MgSO -

Characterization: The product is a tautomeric triazolone/hydroxytriazole.

-

Yield Target: 70-80%.

-

Step 4: Chlorination (Deoxychlorination)

Objective: Conversion of the C5-carbonyl/hydroxyl to C5-chloride.

-

Safety Warning: POCl

is corrosive and reacts violently with water. Perform in a fume hood. -

Reagents:

-

1-Isobutyl-1,2,4-triazol-5-one: 1.0 eq.[2]

-

Phosphorus Oxychloride (POCl

): 4.0 eq. -

Phosphorus Pentachloride (PCl

): 0.1 eq (Optional catalyst).

-

-

Procedure:

-

Place the triazolone in a dry RBF.

-

Carefully add POCl

.[4][5][6] -

Reflux the mixture (

C) for 4-6 hours. The reaction mixture should become homogeneous. -

Quenching (Critical):

-

Cool the mixture to room temperature.

-

Pour the reaction mass slowly onto crushed ice with vigorous stirring. Exothermic!

-

Adjust pH to ~7-8 using Ammonium Hydroxide or Sodium Carbonate.

-

-

Extraction: Extract immediately with Dichloromethane (DCM).

-

Purification: Wash DCM layer with brine, dry over Na

SO -

Yield Target: 85-95%.

-

Data Summary & QC Specifications

| Parameter | Specification | Notes |

| Appearance | Pale yellow to colorless oil/solid | Dependent on purity and polymorph. |

| 1H NMR (CDCl3) | Key signals: Isobutyl doublet, C3-H singlet. | |

| Mass Spec (ESI) | [M+H]+ = 160.06 (approx) | Chlorine isotope pattern (3:1) visible. |

| Purity (HPLC) | > 98% (Area %) | Critical for drug development applications. |

Troubleshooting Guide

-

Issue: Low Yield in Step 1 (Alkylation)

-

Cause: Formation of dialkylated byproduct.

-

Solution: Increase Hydrazine:Halide ratio to 10:1. Ensure slow addition of the halide.

-

-

Issue: Incomplete Chlorination (Step 4)

-

Cause: Old POCl

(hydrolyzed) or insufficient temperature. -

Solution: Distill POCl

before use.[5] Add PCl

-

-

Issue: Regioisomer Contamination

-

Cause: If Step 3 (Cyclization) is performed under harsh basic conditions, some isomerization might occur, though rare with this specific route.

-

Solution: Stick to the Acidic Cyclization (Formic Acid) method described.

-

References

-

Synthesis of 1,2,4-Triazoles: Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles." Available at: [Link]

-

Chlorination Methodology: Indian Chemical Society. "POCl3-PCl5 mixture: A robust chlorinating agent."[7][8] Available at: [Link]

-

Regioselectivity in Triazoles: Der Pharma Chemica. "Synthesis of novel 1,2,4-triazoles." Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 7. (PDF) POCl3 -PCl5 mixture: A robust chlorinating agent† [academia.edu]

- 8. indianchemicalsociety.com [indianchemicalsociety.com]

Application Note: Regioselective Alkylation of 5-Chloro-1,2,4-Triazole with Isobutyl Bromide

Executive Summary

This application note details the protocol for the

The core challenge in this synthesis is regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile. While the 5-chloro substituent exerts an electronic withdrawing effect, alkylation can occur at the

Mechanistic Insight & Strategic Optimization

The Challenge: Ambident Nucleophilicity

The starting material exists in tautomeric equilibrium. Upon deprotonation, the resulting triazolide anion delocalizes charge across

-

Target Product (

-alkyl): 1-isobutyl-3-chloro-1,2,4-triazole. Generally the most thermodynamically stable and sterically accessible. -

Major Impurity (

-alkyl): 1-isobutyl-5-chloro-1,2,4-triazole. Formation is favored by higher temperatures or specific solvent interactions but is sterically congested by the adjacent chloro-group. -

Minor Impurity (

-alkyl): 4-isobutyl-3-chloro-1,2,4-triazole. Usually formed in trace amounts unless specific steric bulk forces the alkylation to the central nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergent alkylation pathways.

Figure 1: Reaction pathway showing the competition between N1 and N2 alkylation and potential E2 elimination.

Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | DMF (N,N-Dimethylformamide) | High dielectric constant promotes |

| Base | Mild enough to minimize | |

| Catalyst | KI (Potassium Iodide) | Critical. Isobutyl bromide is |

| Temp | 80°C - 90°C | Sufficient energy to overcome the steric barrier of the isobutyl group without accelerating thermal decomposition or polymerization. |

Detailed Experimental Protocol

Materials & Reagents[1][2]

-

Substrate: 5-Chloro-1,2,4-triazole (purity >98%)

-

Electrophile: Isobutyl bromide (1.2 equivalents)

-

Base: Potassium Carbonate (anhydrous, granular, 1.5 equivalents)

-

Catalyst: Potassium Iodide (0.1 equivalents / 10 mol%)

-

Solvent: DMF (Anhydrous, 10 volumes relative to substrate mass)

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

-

Charge the flask with 5-Chloro-1,2,4-triazole (1.0 eq) and Potassium Carbonate (1.5 eq).

-

Add DMF (anhydrous) under a gentle stream of nitrogen.

-

Stir the suspension at room temperature for 30 minutes. Note: This ensures partial deprotonation and creates a homogeneous slurry.

Step 2: Addition & Catalysis 5. Add Potassium Iodide (0.1 eq) to the mixture. 6. Add Isobutyl bromide (1.2 eq) dropwise via a syringe or addition funnel over 10 minutes.

- Caution: Isobutyl bromide is volatile and a lachrymator. Handle in a fume hood.

Step 3: Reaction 7. Heat the mixture to 85°C . 8. Monitor the reaction via TLC (System: Hexane/EtOAc 7:3) or HPLC.[1]

- Expected Time: 6–12 hours.

- Endpoint: Disappearance of starting triazole (<2%).

Step 4: Workup

9. Cool the reaction mixture to room temperature.

10. Filter off the inorganic salts (

Step 5: Purification (Isomer Separation)

-

The crude residue typically contains an 85:15 to 90:10 ratio of

: -

Flash Chromatography: Silica Gel (230-400 mesh).

-

Gradient: 100% Hexane

20% EtOAc in Hexane. -

Elution Order: The

-isomer (1-isobutyl-3-chloro) is typically less polar than the

-

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Quality Control & Validation

To ensure the protocol produces the correct isomer, the following analytical signatures must be verified.

NMR Validation ( NMR in )

Distinguishing the

-

N1-isomer (Target: 1-isobutyl-3-chloro-1,2,4-triazole):

-

Ring Proton (

): Typically appears as a singlet around -

: Doublet around

-

-

N2-isomer (Impurity: 1-isobutyl-5-chloro-1,2,4-triazole):

-

Ring Proton (

): Typically shifted downfield slightly or distinct from the N1 isomer. - : Often shifted slightly upfield compared to the N1 isomer due to the shielding cone of the adjacent Cl, or downfield depending on conformation; comparative integration is key.

-

HPLC Method[3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

). -

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5%

95%). -

Detection: UV @ 220 nm.

-

Retention: The

-isomer is generally more polar and may elute earlier than the

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield | Lower temperature to 75°C; ensure | |

| High N2 Isomer Ratio | Solvent Polarity / Temperature | Switch solvent to Acetone (requires pressure vessel or longer time) or reduce temperature. |

| Incomplete Reaction | Slow Kinetics (Steric Bulk) | Add fresh KI (Finkelstein catalyst); increase reaction time; do not increase temp >100°C. |

| Emulsion in Workup | DMF presence | Wash organic layer with 5% LiCl solution instead of pure water to break emulsions. |

Safety Warning:

-

DMF: Hepatotoxic and readily absorbed through skin. Use butyl rubber gloves.

-

Isobutyl Bromide: Flammable and alkylating agent. Handle in a well-ventilated hood.

References

- Grimmett, M. R. (1996). Imidazole and Benzimidazole Synthesis. Academic Press.

-

Boraei, A. T. A., et al. (2016). "Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes." Chemistry Central Journal, 10:22. Link (Demonstrates N1 vs N2 selectivity principles in 1,2,4-triazoles).

-

Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. Link (Foundational review on triazole tautomerism and alkylation).

-

BenchChem. (2025).[2] "Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol." Link (General protocols for triazole functionalization).

-

Organic Chemistry Portal. "Synthesis of 1,2,4-triazoles." Link (Aggregated modern synthetic methods).

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 5-Chloro-1-isobutyl-1H-1,2,4-triazole

Executive Summary

This application note details the optimized protocol for functionalizing 5-Chloro-1-isobutyl-1H-1,2,4-triazole via Suzuki-Miyaura cross-coupling. While 1,2,4-triazoles are privileged scaffolds in medicinal chemistry (e.g., antifungal agents, orexin antagonists), the C5-position is sterically encumbered by the adjacent N1-isobutyl group and electronically deactivated compared to the C3-position.

This guide addresses the specific challenges of catalyst poisoning by the nitrogen-rich heterocycle and steric hindrance at the oxidative addition site. We recommend a catalytic system utilizing Buchwald Precatalysts (XPhos Pd G4) to ensure high turnover numbers (TON) and suppress hydrodehalogenation side-reactions.

Scientific Background & Mechanistic Insights

The Substrate Challenge

The target molecule, this compound, presents a unique "push-pull" problem:

-

Electronic Activation: The 1,2,4-triazole ring is electron-deficient, theoretically facilitating the oxidative addition of Palladium(0) into the C-Cl bond.

-

Steric & Coordinative Inhibition:

-

Proximal Sterics: The isobutyl group at N1 creates significant steric bulk around the C5-chlorine, hindering the approach of the Pd-ligand complex.

-

Catalyst Sequestration: The lone pairs on N2 and N4 are potent

-donors. In the absence of bulky ligands, these nitrogens coordinate to the electrophilic Pd(II) center, forming stable, non-reactive "Pd-black" precursors or off-cycle resting states.

-

The Solution: Bulky, Electron-Rich Ligands

To overcome these barriers, this protocol utilizes XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl).

-

Steric Bulk: The isopropyl groups on the biaryl backbone create a "roof" over the metal center, preventing the triazole nitrogens from coordinating to the palladium.

-

Electron Density: The dicyclohexylphosphino group increases the electron density on Pd, accelerating the difficult oxidative addition into the sterically hindered C5-Cl bond.

Mechanistic Pathway & Inhibition Loops

The following diagram illustrates the active catalytic cycle versus the common inhibition pathway observed with standard ligands (e.g., PPh3).

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst trapping by the triazole nitrogen.

Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Critical Attribute |

| This compound | 1.0 | Electrophile | Purity >97% (Check for hydrolysis) |

| Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile | Excess accounts for protodeboronation |

| XPhos Pd G4 | 0.02 - 0.05 | Catalyst | Pre-reduced, air-stable precatalyst |

| K3PO4 (Tribasic) | 2.0 - 3.0 | Base | Anhydrous, finely ground |

| 1,4-Dioxane / Water | 4:1 Ratio | Solvent | Degassed (Sparged with Ar/N2) |

Step-by-Step Methodology

Phase 1: Setup (Inert Atmosphere)

-

Vessel Prep: Oven-dry a 20 mL microwave vial or reaction tube equipped with a magnetic stir bar. Cool under a stream of Argon.

-

Solids Addition: Charge the vial with:

-

This compound (1.0 mmol)

-

Aryl Boronic Acid (1.2 mmol)

-

Potassium Phosphate (K3PO4) (2.0 mmol)

-

XPhos Pd G4 (0.02 mmol / 2 mol%)

-

-

Purge: Cap the vial with a septum. Evacuate and backfill with Argon three times to remove atmospheric oxygen.

Phase 2: Reaction Initiation 4. Solvent Addition: Syringe in 1,4-Dioxane (4.0 mL) and Degassed Water (1.0 mL) .

- Note: The biphasic mixture helps solubilize the inorganic base while keeping the organic reactants in the dioxane phase.

- Heating: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ RPM).

- Why 80°C? Higher temperatures (>100°C) may promote hydrodehalogenation of the triazole or protodeboronation of the boronic acid.

Phase 3: Monitoring & Workup 6. Monitoring: Monitor by LC-MS at 2 hours.

- Target: Disappearance of starting material (m/z [M+H]+).

- Watch for: Hydrodehalogenated byproduct (Mass = SM - 34).

- Quench: Once complete, cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL).

- Extraction: Separate layers. Extract aqueous layer 2x with EtOAc.

- Purification: Dry organics over Na2SO4, concentrate, and purify via Flash Column Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Troubleshooting & Optimization Matrix

If conversion is low (<50%) or side products form, consult the matrix below.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (SM remains) | Catalyst Deactivation | Switch to Pd-PEPPSI-IPent . The carbene ligand is more robust against N-coordination than phosphines. |

| Hydrodehalogenation (Cl replaced by H) | Hydride Source Present | Ensure solvents are anhydrous/degassed. Switch solvent to Toluene/Water to reduce H-donor capability of Dioxane. |

| Homocoupling of Boronic Acid | Oxidation | Oxygen leak. Re-sparge solvents and verify inert seal. |

| Protodeboronation | Unstable Boronic Acid | Switch base to KF or CsF (anhydrous conditions) to activate boron without high basicity. |

Scale-Up Workflow

For scaling beyond 10 grams, safety and thermal management become critical.

Figure 2: Process flow for scaling the reaction to >10g, emphasizing safety and purification changes.

References

-

Mechanistic Foundation of Heteroaryl Coupling

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Triazole Synthesis & Reactivity

-

Use of Buchwald Ligands for Hindered Chlorides

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link

-

-

PEPPSI Catalysts for Difficult Substrates

-

Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal, 15(1), 150-160. Link

-

- Specific Analog Data (5-Chloro-1-methyl...)

Sources

Application Notes and Protocols for the Functionalization of 5-Chloro-1-isobutyl-1H-1,2,4-triazole for SAR Studies

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Medicinal Chemistry